molecular formula C13H11N3 B13865953 2-(6-Anilinopyridin-3-yl)acetonitrile

2-(6-Anilinopyridin-3-yl)acetonitrile

Cat. No.: B13865953
M. Wt: 209.25 g/mol
InChI Key: ZDQBLYPRKRHQSK-UHFFFAOYSA-N
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Description

2-(6-Anilinopyridin-3-yl)acetonitrile is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a combined pyridine-aniline scaffold linked to a reactive acetonitrile group, making it a versatile building block for constructing more complex molecules. The nitrile functional group can be readily transformed into other valuable functional groups, such as carboxylic acids, amides, or amines, enabling significant molecular diversification . Compounds with similar pyridine and aniline motifs are frequently explored in pharmaceutical research for developing targeted therapies; for instance, analogous structures have been investigated as high-affinity ligands for neurodegenerative disease targets, demonstrating the value of this chemical architecture in probe development . As a specialist intermediate, this compound is intended for use by qualified researchers in controlled laboratory settings. It is supplied with guaranteed high purity, typically confirmed by methods like HPLC or NMR, to ensure consistent and reliable results in synthetic workflows. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for proper handling, storage, and disposal information. Note: The specific mechanism of action and full research value of this compound are dependent on the final application and are not fully characterized in isolation.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-(6-anilinopyridin-3-yl)acetonitrile

InChI

InChI=1S/C13H11N3/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8H2,(H,15,16)

InChI Key

ZDQBLYPRKRHQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)CC#N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursor Chemistry

A logical retrosynthetic analysis of 2-(6-anilinopyridin-3-yl)acetonitrile suggests two primary disconnection points. The first is the carbon-nitrogen bond of the anilinopyridine moiety, and the second is the carbon-carbon bond connecting the cyanomethyl group to the pyridine (B92270) ring.

This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond points to a 6-halopyridin-3-yl)acetonitrile intermediate and aniline (B41778). This approach relies on a cross-coupling reaction to form the anilinopyridine linkage.

Pathway B: Disconnection of the C-C bond of the cyanomethyl group suggests a 6-anilinopyridin-3-yl halide or a related electrophile and a cyanomethyl anion equivalent. This strategy focuses on the introduction of the acetonitrile (B52724) side chain as a key step.

The key precursors for these pathways are substituted pyridines and aniline derivatives. For instance, 2-chloro-5-cyanomethylpyridine or 2-bromo-5-cyanomethylpyridine are crucial intermediates in Pathway A. The synthesis of these precursors often involves multi-step sequences starting from commercially available pyridines.

Novel Synthetic Routes and Mechanistic Elucidation of Formation Reactions

Modern synthetic chemistry has provided a plethora of methods for the efficient construction of molecules like this compound. These routes often employ transition metal catalysis to achieve high yields and selectivity.

Copper-Catalyzed Coupling Reactions for Anilinopyridine Moiety Formation

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and the Goldberg reaction, are classical methods for the formation of the anilinopyridine linkage. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes reductive elimination to form the C-N bond.

More recent advancements have led to the development of milder and more efficient copper-catalyzed N-arylation methods. These often utilize ligands such as (S)-N-methylpyrrolidine-2-carboxylate to promote the reaction under less harsh conditions, expanding the substrate scope and functional group tolerance. nih.govresearchgate.net

Table 1: Comparison of Classical and Modern Copper-Catalyzed N-Arylation Reactions
FeatureUllmann Condensation/Goldberg ReactionModern Copper-Catalyzed N-Arylation
Catalyst Copper powder or copper saltsCopper(I) salts with ligands (e.g., L-proline derivatives)
Temperature High (often > 200 °C)Milder (can be below 110 °C)
Substrate Scope Often limited to activated aryl halidesBroader, including less reactive aryl halides
Ligands Generally not usedCrucial for efficiency and mild conditions
Yields Variable, can be moderateGenerally good to high

Cyanomethylation Strategies Utilizing Acetonitrile as a Building Block

The introduction of the cyanomethyl group is a critical step in the synthesis of this compound. Acetonitrile, being an inexpensive and readily available building block, is an attractive source for the cyanomethyl radical.

Recent studies have demonstrated the direct cyanomethylation of amino-substituted arenes and pyridines using acetonitrile. researchgate.net One notable method employs an FeCl2 catalyst with di-tert-butyl peroxide (DTBP) as an oxidant. researchgate.net Mechanistic investigations suggest the formation of a cyanomethyl radical from acetonitrile, which then adds to the aromatic ring. researchgate.net

Visible-light-induced cyanomethylation has also emerged as a powerful and green alternative. researchgate.netelsevierpure.comnih.gov In this approach, a photocatalyst, such as fac-Ir(ppy)3, absorbs visible light and initiates a single-electron transfer process to generate the cyanomethyl radical from a suitable precursor like bromoacetonitrile. researchgate.netelsevierpure.comnih.gov This radical then engages in a C-H functionalization of the pyridine ring.

Table 2: Overview of Cyanomethylation Strategies
MethodCatalyst/ReagentKey Features
Iron-Catalyzed FeCl2, DTBP, AcetonitrileUtilizes inexpensive and abundant iron; proceeds via a radical mechanism. researchgate.net
Visible-Light-Induced fac-Ir(ppy)3, BromoacetonitrileMild reaction conditions; environmentally friendly; high regioselectivity. researchgate.netelsevierpure.comnih.gov
Palladium-Catalyzed Pd catalyst, Cyanomethyl sourceCan be used for the direct arylation of nitriles. organic-chemistry.org

Regioselective and Stereoselective Synthetic Approaches

Controlling the regioselectivity of the substitution on the pyridine ring is paramount for the successful synthesis of this compound. The inherent electronic properties of the pyridine ring often direct incoming electrophiles or nucleophiles to specific positions. However, the presence of directing groups and the choice of catalyst can override these inherent preferences.

For instance, in the synthesis of 2,6-disubstituted pyridines, the strategic placement of a leaving group at the 2-position and a directing group at another position can facilitate the desired substitution pattern. Palladium-catalyzed cross-coupling reactions have been instrumental in achieving high regioselectivity in the synthesis of polysubstituted pyridines. beilstein-journals.org The choice of phosphine (B1218219) ligands in these reactions can significantly influence the outcome. beilstein-journals.org

While the target molecule itself is achiral, the development of stereoselective methods is crucial for the synthesis of chiral analogues. Asymmetric catalysis, particularly with transition metals like palladium and copper, has been successfully employed to control the stereochemistry in similar synthetic transformations.

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound and the synthesis of its analogues are important for exploring its chemical space and for structure-activity relationship (SAR) studies in medicinal chemistry.

Exploration of Substituent Effects on Synthetic Pathways

The electronic and steric properties of substituents on both the aniline and pyridine rings can have a profound impact on the efficiency and outcome of the synthetic reactions.

In the context of palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, electron-donating groups on the amine component generally accelerate the reaction, while electron-withdrawing groups can have the opposite effect. nih.govwikipedia.orglibretexts.orgacsgcipr.orgnih.gov Conversely, electron-withdrawing groups on the aryl halide can enhance its reactivity towards oxidative addition to the palladium center. nih.gov The steric hindrance around the reacting centers can also significantly affect the reaction rate and yield. nih.gov

For cyanomethylation reactions, substituent effects also play a crucial role. In the iron-catalyzed cyanomethylation of aminopyridines, electron-withdrawing groups on the pyridine ring have been shown to favor the reaction, leading to higher yields of the C3-cyanomethylated products. researchgate.net

The understanding of these substituent effects is critical for the rational design of synthetic routes to novel analogues of this compound with desired properties.

Synthesis of Congeners for Mechanistic and Application Studies

The generation of congeners, or structurally similar analogs, of this compound is crucial for understanding its structure-activity relationships (SAR) and for optimizing its properties for specific applications. The synthesis of these analogs typically involves systematic structural modifications of the aniline or pyridine moieties.

Key synthetic strategies for generating congeners include:

Modification of the Aniline Ring: Substituted anilines can be used as starting materials in nucleophilic aromatic substitution (SNAr) reactions with an appropriate 2-halopyridine precursor. The electronic nature of the substituents on the aniline ring (electron-donating or electron-withdrawing) can influence the reaction kinetics and the electronic properties of the final product.

Modification of the Pyridine Ring: The functionalization of the pyridine core allows for the introduction of a wide array of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful tools for this purpose. For instance, a di-halogenated pyridine C-nucleoside can undergo chemoselective transformations where reactions occur preferentially at the more reactive halogen position, allowing for stepwise introduction of different groups. rsc.org

Varying the Linker: While the parent compound has a simple amino linker, congeners can be synthesized with different linking atoms (e.g., oxygen, sulfur) or chains to probe the impact of the linker on the molecule's conformation and biological activity.

The synthesis of these derivatives enables detailed mechanistic studies. For example, by preparing a series of congeners with varying electronic properties, researchers can investigate the mechanism of action of a parent compound and identify the key structural features required for its activity.

Table 1: Synthetic Strategies for Congener Development

Congener Type Synthetic Strategy Precursors Purpose of Study
Substituted Aniline Nucleophilic Aromatic Substitution (SNAr) 6-chloropyridine-3-acetonitrile, Substituted anilines Structure-Activity Relationship (SAR), Electronic property tuning
Substituted Pyridine Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) 2-Anilino-6-bromo-pyridine-3-acetonitrile, Boronic acids Probing steric and electronic effects on the pyridine core

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives has become a significant focus, aiming to reduce the environmental impact of chemical processes. ijarsct.co.in These principles emphasize the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods. nih.gov Strategies such as multicomponent reactions (MCRs), the use of green catalysts, and solvent-free or microwave-assisted synthesis are being actively developed for the construction of pyridine-based molecular frameworks. nih.govresearchgate.net

Solvent-Free or Low-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Microwave-Assisted Synthesis: This technique has been recognized as a valuable green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov These reactions can frequently be performed in minimal amounts of high-boiling, low-toxicity solvents like ethanol (B145695), or in some cases, under solvent-free conditions. nih.gov For example, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation in ethanol resulted in excellent yields (82%–94%) in just 2–7 minutes. nih.gov

Mechanochemistry: This approach involves using mechanical force, such as grinding or milling, to induce chemical reactions in the solid state, thereby eliminating the need for solvents. ijarsct.co.in This technique offers a promising avenue for cleaner chemical processes with fewer by-products. ijarsct.co.in

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives

Method Reaction Time Yield Solvent Environmental Impact
Microwave-Assisted 2-7 minutes 82-94% Ethanol (minimal) Reduced energy consumption, less solvent waste. nih.gov

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions, reduce waste by improving atom economy, and direct reactions to form a specific desired product (selectivity).

Transition Metal Catalysis: Copper and palladium catalysts are widely used in the synthesis of substituted pyridines. Copper catalysts can be employed in solvent-free multicomponent reactions to create complex molecules like indolizines from simple pyridine precursors. mdpi.com Palladium-catalyzed cross-coupling reactions are indispensable for the selective functionalization of the pyridine ring, enabling the synthesis of diverse libraries of compounds. rsc.org

Lewis Acid Catalysis: Lewis acids can play a crucial role in controlling the selectivity of multicomponent reactions. semanticscholar.org For instance, in the synthesis of 2,4,6-triaryl pyridines from ketones, aldehydes, and a nitrogen source, the choice of Lewis acid catalyst (e.g., TMSOTf) can selectively favor the formation of the pyridine ring over other possible heterocyclic products like pyrimidines. semanticscholar.org This acid-controlled selectivity is a powerful tool for directing the outcome of complex one-pot reactions. semanticscholar.org

Green Catalysts: The development of recyclable and environmentally benign catalysts is an ongoing challenge. nih.gov The goal is to design catalysts that are highly efficient under mild conditions, can be easily separated from the reaction mixture, and reused multiple times, further minimizing waste and cost.

Table 3: Catalytic Methods in Pyridine Synthesis

Catalyst Type Example Reaction Type Key Advantages
Transition Metal CuBr, Pd(PPh₃)₄ Multicomponent Reaction, Cross-Coupling High efficiency, excellent functional group tolerance, high selectivity. rsc.orgmdpi.com
Lewis Acid TMSOTf, BF₃·OEt₂ Multicomponent Cyclocondensation Controls reaction pathway for selective synthesis of pyridines over other heterocycles. semanticscholar.org

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Studies of Functional Group Interconversions

The primary functional group interconversion in the synthesis of 2-(6-anilinopyridin-3-yl)acetonitrile and related structures is the formation of a carbon-nitrogen (C-N) bond, typically through cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example of such a transformation, allowing for the coupling of an amine with an aryl halide. wikipedia.org The synthetic utility of this reaction is significant because it overcomes the limitations of traditional methods for forming aromatic C-N bonds, which often suffer from a restricted substrate scope and poor functional group tolerance. wikipedia.org

The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps:

Oxidative Addition : A palladium(0) complex reacts with the aryl halide (e.g., a bromopyridine derivative) to form a palladium(II) species. wikipedia.org

Amine Coordination and Deprotonation : The amine (e.g., aniline) coordinates to the palladium(II) complex. Subsequent deprotonation by a base forms a palladium amide complex. wikipedia.org

Reductive Elimination : The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of the arylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

A potential side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to hydrodehalogenation of the arene and the formation of an imine. wikipedia.org The choice of ligand, base, and solvent is critical in minimizing such side reactions and promoting the desired C-N bond formation. nih.gov

Reaction Kinetics and Thermodynamic Parameters of Transformations

While specific kinetic and thermodynamic data for transformations involving this compound are not extensively detailed in the available literature, the principles can be understood from studies of related pyridine (B92270) derivatives in acetonitrile (B52724). The thermodynamic driving forces for reactions, such as hydride transfer from dihydropyridine (B1217469) derivatives, can be quantified by measuring various enthalpy changes and redox potentials. nih.gov These parameters are crucial for understanding the hydride-donating abilities of such compounds. nih.gov

Methods like isothermal titration calorimetry and electrochemical analysis are employed to determine these values. nih.gov For instance, studies on 3,5-disubstituted 1,4-dihydropyridines in acetonitrile have established key thermodynamic parameters that govern their reactivity. nih.gov These include the enthalpy of hydride donation (ΔHH–D(XH)), the enthalpy of hydrogen atom donation (ΔHHD(XH)), and various oxidation potentials. nih.gov The structural modifications on the pyridine ring significantly impact these thermodynamic values. nih.gov

Below is an illustrative table of thermodynamic parameters that are typically measured for pyridine-related compounds, based on research into organic hydrides. nih.gov

ParameterDescriptionTypical Range of Values (kcal mol⁻¹)Method of Determination
ΔHH–D(XH) Enthalpy change for releasing a hydride anion.66.5 - 79.5Isothermal Titration Calorimetry
Eox(XH) One-electron oxidation potential of the molecule.N/AElectrochemical Methods
Eox(X•) One-electron oxidation potential of the resulting radical.N/AElectrochemical Methods
ΔHHD(XH) Enthalpy change for releasing a hydrogen atom.70.7 - 74.0Thermodynamic Cycle Calculation
ΔHPD(XH•+) Enthalpy change for the deprotonation of the radical cation.N/AThermodynamic Cycle Calculation

Note: The data presented are for 3,5-disubstituted 1,4-dihydropyridine (B1200194) derivatives in acetonitrile and serve as an example of the types of thermodynamic parameters studied in related systems. nih.gov

Characterization of Reaction Intermediates and Transition States

The direct characterization of reaction intermediates and transition states in catalytic cycles like the Buchwald-Hartwig amination is often challenging due to their transient nature. However, their existence is inferred from mechanistic studies, kinetic data, and computational modeling. The key proposed intermediates in the palladium-catalyzed synthesis of N-aryl pyridine derivatives include:

Palladium(0)-Ligand Complex : The active catalyst, often stabilized by phosphine (B1218219) ligands.

Oxidative Addition Adduct : A Pd(II) complex formed after the aryl halide has added to the Pd(0) center. wikipedia.org

Amine-Coordinated Palladium Complex : Formed after the amine displaces a ligand on the oxidative addition adduct. wikipedia.org

Palladium Amido Complex : Generated after deprotonation of the coordinated amine by a base. This is a crucial intermediate prior to the final bond-forming step. wikipedia.org

The development of specialized ligands has been instrumental in stabilizing these intermediates and facilitating the reaction. For example, bidentate phosphine ligands like BINAP and DPPF are believed to prevent the formation of unreactive palladium dimers after oxidative addition, thereby accelerating the reaction rate. wikipedia.org Sterically hindered ligands have also been developed to promote the reductive elimination step and improve catalyst efficiency. wikipedia.org

Role of Transition Metal Catalysis in Modulating Reactivity and Selectivity

Transition metal catalysis, particularly using palladium, is fundamental to the synthesis of this compound and its analogues. researchgate.net Palladium-catalyzed cross-coupling reactions offer high chemoselectivity and tolerate a wide range of functional groups, making them invaluable in pharmaceutical and materials chemistry. researchgate.netnih.gov

In the context of the Buchwald-Hartwig amination, the catalytic system's components—the palladium precursor, the ligand, and the base—are carefully selected to control reactivity and selectivity. nih.govnih.gov

Palladium Precursor : Various Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and [Pd(allyl)Cl]₂ (allylpalladium(II) chloride dimer). nih.gov

Ligands : The choice of phosphine ligand is arguably the most critical factor. Electron-rich and sterically bulky ligands, such as t-BuXPhos, can significantly enhance catalytic activity, allowing reactions to proceed under milder conditions and expanding the scope to include less reactive aryl chlorides. nih.gov The ligand influences both the electronic and steric properties of the metal center, affecting the rates of oxidative addition and reductive elimination. researchgate.net

Base : The base is required to deprotonate the amine, forming the active nucleophile. wikipedia.org The strength and nature of the base can impact the reaction's efficiency. Common bases include sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), and cesium carbonate (Cs₂CO₃). nih.gov

The interplay between these components allows for fine-tuning of the reaction. For example, optimization studies for the amination of bromobenzene (B47551) with secondary amines revealed that specific combinations of catalyst, ligand, and base could achieve near-quantitative yields. nih.gov

The following table summarizes the results of an optimization study for a Buchwald-Hartwig amination reaction, demonstrating how different components modulate reaction yield. nih.gov

Palladium Precatalyst (mol %)Ligand (mol %)BaseSolventYield (%)
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene98
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuONaToluene97
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃Toluene96

This systematic modulation of the catalytic system is a hallmark of modern organic synthesis, enabling the efficient and selective construction of complex molecules like this compound. nih.govmdpi.com

Advanced Structural Analysis and Conformational Dynamics

Single-Crystal X-ray Diffraction Studies for Solid-State Architecture

As of the latest literature surveys, a dedicated single-crystal X-ray diffraction study for 2-(6-anilinopyridin-3-yl)acetonitrile has not been reported. However, analysis of closely related aniline-pyridine derivatives provides significant insight into the likely solid-state architecture. Studies on compounds such as 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveal common structural motifs. researchgate.net In these types of molecules, the dihedral angle between the pyridine (B92270) and aniline (B41778) rings is a key feature, often indicating a twisted conformation rather than a fully planar one. researchgate.net For instance, in one derivative, the pyridyl ring forms a dihedral angle of 47.78(5)° with the benzene (B151609) ring. researchgate.net

The crystal packing in these related structures is typically governed by a combination of weak intermolecular forces, including π-π stacking and hydrogen bonds. researchgate.net Molecules often organize into columns or sheets, with C-H···O and C-H···N hydrogen bonds linking adjacent molecules to form extensive supramolecular networks. researchgate.net The crystallographic parameters for a representative aniline-pyridine compound are detailed below to illustrate a typical solid-state arrangement.

ParameterValueReference Compound
Chemical FormulaC₁₂H₉N₃O₂4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
Crystal SystemMonoclinic4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
Space GroupP2₁/n4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
a (Å)3.8573 (8)4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
b (Å)20.334 (4)4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
c (Å)13.629 (3)4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
β (°)90.57 (3)4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
Volume (ų)1068.9 (4)4-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net
Z44-Nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net

Solution-State Conformational Analysis using Multi-dimensional NMR Spectroscopy

While detailed conformational studies of this compound using multi-dimensional NMR spectroscopy have not been specifically published, the methodologies for such analyses are well-established for heterocyclic compounds. researchgate.netnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons, which is crucial for elucidating the preferred solution-state conformation. acs.org

For a molecule like this compound, key structural questions would revolve around the rotational freedom and preferred orientation of the aniline ring relative to the pyridine ring. NOESY experiments could identify through-space correlations between the protons of the aniline ring and the protons on the pyridine ring, providing direct evidence of the dominant conformers in solution. mdpi.com The flexibility of the cyanomethyl group (-CH₂CN) could also be probed. The combination of experimental NMR data with computational modeling, such as Density Functional Theory (DFT), offers a robust framework for defining the minimal conformational ensemble of flexible molecules in solution. nih.gov

Chiroptical Properties and Stereochemical Investigations (if applicable)

The compound this compound is an achiral molecule. It lacks any stereocenters (chiral carbons) and does not possess elements of planar or axial chirality under normal conditions. As a result, it does not rotate plane-polarized light and is optically inactive.

Therefore, chiroptical properties, which are characteristic of chiral substances, are not applicable to this compound. nih.gov Techniques such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, would yield no signal. Stereochemical investigations are relevant only for molecules that can exist as stereoisomers (e.g., enantiomers or diastereomers), which is not the case for this compound. nih.gov

Supramolecular Interactions and Crystal Engineering Studies

In the absence of a specific crystal structure for this compound, its potential for supramolecular assembly can be inferred from its functional groups and by analogy to related structures. researchgate.netnih.gov The molecule possesses several sites capable of engaging in non-covalent interactions, which are the foundation of crystal engineering.

The key interaction motifs expected are:

Hydrogen Bonding: The aniline N-H group is a hydrogen bond donor. It can form strong hydrogen bonds with the pyridyl nitrogen atom or the nitrile nitrogen atom of an adjacent molecule, leading to the formation of chains or dimers. In the crystal structure of a related compound, 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, molecules are linked into helical chains via N-H···N hydrogen bonding between an amino hydrogen and a pyridine nitrogen. nih.gov

π-π Stacking: The electron-rich aniline ring and the electron-deficient pyridine ring can participate in favorable π-π stacking interactions. These interactions would likely play a significant role in the vertical packing of the molecules in the crystal lattice, often resulting in stacked columns. researchgate.net

These predictable interactions make this compound a potentially valuable building block in crystal engineering for the design of new materials with specific solid-state architectures.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net For 2-(6-Anilinopyridin-3-yl)acetonitrile, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), can elucidate its fundamental electronic properties and predict its chemical reactivity. researchgate.netnih.gov

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Global Reactivity Descriptors Calculated by DFT This table illustrates the types of data obtained from DFT calculations and their significance in predicting the chemical behavior of this compound. The values are conceptual.

Descriptor Formula Significance for this compound
HOMO Energy (EHOMO) - Indicates the energy of the outermost electrons. A higher value suggests a stronger electron-donating ability, likely centered on the aniline (B41778) nitrogen or the π-rich pyridine (B92270) ring.
LUMO Energy (ELUMO) - Represents the energy of the lowest available orbital for accepting electrons. A lower value points to a higher electron-accepting ability, often associated with the cyano group or the pyridine ring.
Energy Gap (ΔE) ELUMO - EHOMO A measure of chemical stability and reactivity. A smaller gap implies the molecule is more polarizable and reactive.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Represents the resistance to change in electron distribution. A larger value indicates a "harder," less reactive molecule.
Global Electrophilicity (ω) χ² / (2η) Quantifies the molecule's ability to act as an electrophile. This helps predict its behavior in polar reactions.
Global Nucleophilicity (N) EHOMO - EHOMO(TCE) Measures the molecule's ability to act as a nucleophile, often referenced against a standard like tetracyanoethylene (B109619) (TCE).

In addition to global descriptors, local reactivity can be visualized using the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red or yellow) is expected around the nitrile nitrogen and the pyridine nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the aniline N-H proton, highlighting a potential site for nucleophilic interaction. jocpr.com

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uab.catresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with the surrounding environment. rsc.org

Simulations are typically run for nanoseconds or longer, tracking the trajectory of every atom. nih.govresearchgate.net Analysis of these trajectories can reveal:

Preferred Conformations: Identifying the most stable and frequently occurring three-dimensional structures.

Intermolecular Interactions: In a simulated solvent, MD can detail the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules.

Solvent Accessible Surface Area (SASA): Calculating the surface area of the molecule exposed to the solvent, which is relevant for understanding solubility and interaction potential. nih.gov

Table 2: Parameters and Outputs of a Typical MD Simulation This table outlines the setup and expected results from an MD simulation focused on the conformational analysis of this compound.

Simulation Parameter / Output Description Application to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system. Common choices include AMBER, GAFF, or CHARMM, which define the bond lengths, angles, and non-bonded interactions for the molecule. uab.cat
Solvent Model An explicit or implicit representation of the solvent environment. Simulations in solvents like water or acetonitrile (B52724) would use models like TIP3P (for water) or a dedicated six-site model for acetonitrile. researchgate.net
Simulation Time The duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. A 100 ns simulation is often sufficient to observe multiple conformational changes and achieve equilibrium. nih.gov
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or molecule structures. Plotting RMSD over time indicates if the molecule's structure has stabilized or is continuously changing.
Radius of Gyration (Rg) A measure of the compactness of the molecule's structure. Changes in Rg can indicate conformational transitions, such as the molecule adopting a more extended or folded state. nih.gov
Dihedral Angle Analysis Tracking the torsion angle between the aniline and pyridine rings over time. This analysis directly reveals the preferred relative orientation of the rings and the flexibility of the connecting bond.

Quantum Chemical Calculations of Spectroscopic Parameters and Their Interpretation

Quantum chemical methods, particularly DFT, are highly effective for predicting the spectroscopic properties of molecules. nih.govscispace.com These calculations can provide theoretical spectra that aid in the interpretation and assignment of experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

For this compound, theoretical vibrational frequencies can be calculated and scaled to match experimental IR and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C≡N bond, the N-H bond of the aniline group, or the breathing modes of the aromatic rings. This allows for a definitive assignment of the peaks observed in experimental spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netjocpr.com By calculating the magnetic shielding of each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum helps to unambiguously assign each signal to a specific hydrogen or carbon atom in the molecule, which can be particularly useful for complex aromatic systems. youtube.com

Table 3: Illustrative Assignment of Calculated Vibrational Frequencies This table demonstrates how theoretical calculations link vibrational frequencies to specific molecular motions within this compound.

Vibrational Mode Typical Calculated Wavenumber Range (cm⁻¹) Description of Motion
N-H Stretch 3400 - 3500 Stretching of the nitrogen-hydrogen bond in the aniline group.
Aromatic C-H Stretch 3000 - 3100 Stretching of the carbon-hydrogen bonds on the aniline and pyridine rings.
C≡N Stretch 2220 - 2260 Stretching of the carbon-nitrogen triple bond of the nitrile group. A strong, sharp peak characteristic of nitriles.
C=C / C=N Ring Stretch 1450 - 1600 In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic rings.
N-H Bend 1500 - 1650 Bending motion of the aniline N-H bond.
C-N Stretch 1250 - 1350 Stretching of the single bond connecting the aniline nitrogen to the pyridine ring.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions in silico. arxiv.org By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction, locate the high-energy transition state (TS) structures, and calculate the activation energies that govern the reaction rate. mit.edulibretexts.org

For this compound, this approach could be used to study various potential transformations. For example, one could investigate the mechanism of hydrolysis of the nitrile group, electrophilic substitution on the aniline or pyridine rings, or reactions involving the aniline nitrogen. nih.govmdpi.com

The process typically involves:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and products.

Transition State Search: Using algorithms to locate the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state. youtube.com

Frequency Calculation: Performing a vibrational frequency calculation on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

Minimum Energy Path (MEP) Calculation: Methods like the Nudged Elastic Band (NEB) can trace the lowest energy path from reactants to products, confirming that the identified TS is correct. libretexts.org

The energy difference between the transition state and the reactants gives the activation energy (ΔG‡), a key determinant of the reaction kinetics. researchgate.net This allows for the theoretical prediction of reaction feasibility and selectivity under different conditions. uchicago.edu

Table 4: Key Parameters in a Computed Reaction Energy Profile This table outlines the energetic data calculated to describe a hypothetical reaction involving this compound.

Parameter Symbol Definition Significance
Energy of Reactants Ereact The calculated ground-state energy of the starting materials. Serves as the zero-point reference for the energy profile.
Energy of Transition State ETS The energy of the highest point on the minimum energy pathway. Determines the kinetic barrier of the reaction.
Energy of Products Eprod The calculated ground-state energy of the final products. Determines the overall thermodynamics of the reaction.
Activation Energy ΔG ETS - Ereact The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction rate.
Reaction Energy ΔGrxn Eprod - Ereact The overall change in Gibbs free energy. A negative value indicates a spontaneous (exergonic) reaction.

Virtual Screening for Molecular Recognition in non-clinical contexts

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a target, such as a synthetic receptor or a material surface. ijfmr.comijfmr.com this compound can be utilized in these non-clinical screening campaigns in two primary ways:

Ligand-Based Virtual Screening: In this approach, the known structure of this compound is used as a template. nih.gov The algorithm searches a database for molecules with similar structural or physicochemical properties (e.g., shape, electrostatic potential). This method is useful for identifying functional analogues or molecules that might share similar properties without a known target structure. researchgate.net

Structure-Based Virtual Screening (Molecular Docking): If the three-dimensional structure of a target receptor or binding site is known, molecular docking can be used to predict the preferred orientation and binding affinity of this compound when bound to the target. researchgate.net The process involves sampling many possible conformations of the molecule within the binding site and scoring them based on a function that estimates the strength of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). This can be used to assess its potential for molecular recognition in contexts like materials science or sensor design.

The results of a virtual screening campaign are typically a ranked list of "hits," with the top-ranked compounds having the best predicted binding scores. These hits can then be prioritized for further investigation. researchgate.net

Table 5: Stages of a Virtual Screening Campaign This table outlines the workflow for using this compound in a hypothetical molecular docking study against a non-clinical target.

Stage Description Relevance to this compound
1. Target Preparation The 3D structure of the target (e.g., a synthetic receptor, a protein binding pocket) is prepared by adding hydrogens and assigning charges. The binding site is defined. A specific cavity or surface feature of a non-clinical target is identified for docking.
2. Ligand Preparation A 3D conformation of this compound is generated and its energy is minimized. Tautomeric and protonation states are considered. The molecule is prepared as the "ligand" to be docked into the target.
3. Molecular Docking A docking algorithm systematically places the ligand into the target's binding site in various orientations and conformations. The software explores how the molecule can fit and interact with the defined site.
4. Scoring Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). A lower score typically indicates a more favorable predicted binding affinity.
5. Hit Analysis The top-scoring poses are analyzed to understand the key intermolecular interactions (hydrogen bonds, π-π stacking, etc.) responsible for binding. This provides a structural hypothesis for the molecular recognition event.

Advanced Spectroscopic Characterization and Interpretation

High-Resolution NMR Spectroscopy for Complex Structural Assignments and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For 2-(6-anilinopyridin-3-yl)acetonitrile, ¹H and ¹³C NMR would be essential.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the pyridine (B92270) ring, and the methylene (B1212753) (-CH₂-) group.

¹³C NMR: Would reveal the number of chemically non-equivalent carbon atoms and their electronic environments. Signals would be expected for the carbons of the two aromatic rings, the methylene carbon, and the nitrile carbon.

However, specific chemical shifts (δ) and coupling constants (J) for this compound were not found in the search results.

Table 6.1.1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aniline-H Data not available Data not available
Pyridine-H Data not available Data not available
-CH₂- Data not available Data not available

Table 6.1.2: Expected ¹³C NMR Data for this compound

Carbons Expected Chemical Shift (ppm)
Aniline-C Data not available
Pyridine-C Data not available
-CH₂- Data not available

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. The fragmentation of this compound would likely involve characteristic cleavages of the pyridine, aniline, and acetonitrile (B52724) moieties. Common fragmentation patterns often involve alpha-cleavage and the loss of small, stable neutral molecules.

Specific experimental data on the mass-to-charge ratios (m/z) of the molecular ion and its fragments for this compound are not available in the provided search results. Isotopic labeling studies, which would involve synthesizing the molecule with isotopes like ²H, ¹³C, or ¹⁵N, would help elucidate complex fragmentation mechanisms, but no such studies were found.

Table 6.2.1: Predicted Fragmentation Data for this compound

Fragment Ion Structure Predicted m/z Value
Molecular Ion [M]⁺ Data not available
[M - HCN]⁺ Data not available
[M - C₆H₅NH]⁺ Data not available

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Environmental Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR: Would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, aromatic C-H stretches, C=C and C=N stretches of the aromatic rings, and a sharp, intense band for the C≡N (nitrile) stretch.

Raman: As a complementary technique, Raman spectroscopy would also detect these vibrations, with the nitrile and aromatic ring stretches typically showing strong signals.

Specific peak frequencies (in cm⁻¹) and intensities from experimental FTIR or Raman spectra of this compound could not be located. Information regarding how environmental factors (e.g., solvent polarity, temperature) affect these vibrational modes is also unavailable.

Table 6.3.1: Expected Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
N-H (amine) Stretch Data not available
C≡N (nitrile) Stretch Data not available
Aromatic C-H Stretch Data not available
Aromatic C=C/C=N Stretch Data not available

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides information about the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would likely exhibit absorption bands corresponding to π-π* transitions within the aniline and pyridine aromatic systems. The conjugation between these two rings would influence the position and intensity of the absorption maxima (λ_max).

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would reveal the wavelengths of emitted light upon excitation. The fluorescence quantum yield and lifetime are key photophysical parameters that characterize the efficiency and dynamics of the emission process.

No experimental UV-Vis absorption maxima, molar absorptivity values, or fluorescence emission data for this compound were found in the search results.

Table 6.4.1: Expected Electronic Spectroscopy Data for this compound

Parameter Value
Absorption Maximum (λ_max) Data not available
Molar Absorptivity (ε) Data not available
Emission Maximum (λ_em) Data not available

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis (if applicable)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques used to study chiral molecules. The molecule this compound does not possess a stereocenter and is achiral. Therefore, it would not exhibit a CD or ORD spectrum. These techniques are not applicable for the analysis of this compound in its ground state.

Molecular Interactions and Mechanistic Research in Biological Systems Strictly Non Clinical

Molecular Target Identification and Binding Affinities (in vitro studies, non-clinical endpoints)

In vitro studies have been crucial in identifying the molecular targets of 2-(6-Anilinopyridin-3-yl)acetonitrile and related compounds, as well as in quantifying their binding affinities. These investigations have pointed towards interactions with key cellular components like enzymes and structural proteins.

While the broader class of anilinopyridine derivatives has been investigated for various enzymatic interactions, specific detailed mechanistic studies on this compound's effect on SIRT1 activation are not extensively documented in publicly available literature. However, the general mechanism for small molecule activators of Sirtuin 1 (SIRT1) often involves an allosteric activation mechanism. This process typically relies on the binding of the activator to the SIRT1 enzyme-substrate complex, which facilitates a more efficient catalytic process. Kinetic analyses of some SIRT1 activators have shown that they can decrease the Michaelis constant (KM) for the acetylated substrate without significantly affecting the KM for the NAD+ co-substrate. This suggests that the activator enhances the binding of the substrate to the enzyme, thereby increasing the rate of deacetylation.

The anilinopyridine scaffold is a key feature in a number of compounds designed to interact with protein kinases and tubulin. Docking studies of related 2-anilinopyridine (B1266264) derivatives have indicated that these molecules can effectively bind to the colchicine (B1669291) binding site of tubulin. This interaction is thought to disrupt the dynamics of microtubule polymerization, a critical process for cell division. The binding is typically stabilized by a network of hydrophobic and hydrogen-bonding interactions within the protein's binding pocket.

Furthermore, derivatives of the anilinopyridine and anilinoquinazoline (B1252766) classes are often designed as ATP-competitive inhibitors of protein kinases. These molecules fit into the ATP-binding pocket of the kinase, preventing the binding of ATP and thus inhibiting the phosphorylation of substrate proteins. The anilino group often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Target ProteinPutative Binding SiteKey Interactions
TubulinColchicine binding siteHydrophobic interactions, Hydrogen bonds
Protein KinasesATP-binding pocketHydrogen bonds with hinge region

Elucidation of Biochemical Pathway Modulation at a Molecular Scale

The interaction of anilinopyridine-based compounds with targets such as tubulin and protein kinases leads to the modulation of various biochemical pathways. Inhibition of tubulin polymerization, for instance, disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This can subsequently trigger apoptotic pathways, as evidenced by DNA fragmentation and the activation of caspases in cellular models.

Similarly, the inhibition of specific protein kinases can block critical signaling cascades. For example, targeting kinases involved in growth factor signaling can suppress pathways that promote cell proliferation and survival. The specific pathways modulated by this compound would depend on its precise kinase inhibitory profile, which requires further detailed investigation.

Development and Application as Chemical Probes for Biological Inquiry

While this compound itself has not been extensively characterized as a chemical probe, the anilinopyridine and related anilinoquinazoline scaffolds are valuable frameworks for the development of such tools. Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. For a compound to be an effective chemical probe, it must exhibit high potency, selectivity, and have a well-understood mechanism of action. Anilinopyridine derivatives, due to their ability to be modified and potentially labeled (e.g., with fluorescent tags or biotin), hold promise for the development of probes to investigate the roles of specific kinases or to study the dynamics of the cytoskeleton.

Structural and Mechanistic Investigations of Interactions with Biomolecules (e.g., nucleic acids, lipids)

Direct interactions between this compound and biomolecules such as nucleic acids and lipids have not been a primary focus of published research. However, some related planar aromatic structures, like those found in certain anilinoacridine derivatives, are known to interact with DNA through intercalation. This involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. Such interactions can interfere with DNA replication and transcription. Whether the anilinopyridine structure of this compound can facilitate similar interactions would require specific biophysical studies, such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism with DNA. There is currently no significant evidence to suggest a direct, primary interaction with lipids.

Structure Activity and Structure Reactivity Relationships Sar/srr in Defined Contexts

Elucidation of Structure-Reactivity Relationships in Organic Transformations

No studies detailing the reactivity of 2-(6-Anilinopyridin-3-yl)acetonitrile in organic transformations have been identified. Research on the synthesis and reaction mechanisms involving this specific compound is not present in the public domain.

Structure-Binding Relationships with Defined Molecular Targets (e.g., protein active sites, in vitro studies)

There is no available data from in vitro studies or protein binding assays that would elucidate the structure-binding relationships of this compound with any specific molecular targets.

Impact of Structural Modifications on Spectroscopic and Photophysical Properties

Specific spectroscopic data (such as NMR, IR, UV-Vis) and photophysical properties (such as fluorescence) for this compound are not documented. Therefore, the impact of structural modifications on these properties cannot be discussed.

Correlation between Conformation and Chemical/Interaction Behavior

No crystallographic or computational studies on the conformation of this compound have been found. As a result, any correlation between its three-dimensional structure and its chemical or interaction behavior remains unknown.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Retrosynthetic Strategies

Furthermore, advancements in C-H functionalization offer a direct and atom-economical approach to synthesizing derivatives of 2-(6-Anilinopyridin-3-yl)acetonitrile. researchgate.netnih.gov Specifically, developing methods for the direct and selective functionalization of the pyridine (B92270) ring at various positions would allow for the rapid generation of a library of analogs with diverse properties. nih.govinnovations-report.com The exploration of pyridyne intermediates could also open up new pathways for the regioselective difunctionalization of the pyridine core. chemistryviews.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The in-depth understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Future research will likely see the increased application of advanced spectroscopic techniques for the real-time, on-line monitoring of the synthesis of this compound. fossiliontech.comrsc.org Techniques such as FlowNMR spectroscopy offer a non-invasive way to track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. rsc.org

Infrared (IR) spectroscopy, particularly when coupled with fiber optic probes, can also be employed for in-situ reaction monitoring, allowing for the analysis of reaction progress within a reactor without the need for sampling. jascoinc.com Furthermore, extractive electrospray ionization tandem mass spectrometry (EESI-MS) is a powerful tool for the real-time monitoring of organic reactions, enabling the identification of reaction intermediates and the determination of the optimal reaction time. fossiliontech.com The application of these techniques would lead to a more controlled and efficient synthesis of this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Machine learning algorithms can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of this compound. nih.gov Furthermore, AI can be employed to predict the physicochemical and biological properties of novel derivatives of this compound, guiding the design of new molecules with desired functionalities. arxiv.org The use of deep learning models, such as graph convolutional networks, can provide insights into reaction mechanisms and help in the discovery of novel synthetic pathways. preprints.org

Design and Synthesis of Advanced Chemical Probes for Complex Systems

The inherent structural features of this compound, particularly the pyridine scaffold, make it an attractive starting point for the design and synthesis of advanced chemical probes. Pyridine-based fluorophores are known for their tunable emission colors and are used in the development of fluorescent probes for bioimaging. acs.orgnih.gov By modifying the aniline (B41778) and acetonitrile (B52724) moieties, it may be possible to create novel fluorescent probes with specific targeting capabilities for organelles within living cells, such as mitochondria or lysosomes. nih.gov

The development of "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to a specific target, is a particularly exciting area of research. acs.org A this compound scaffold could be engineered to create probes that are sensitive to changes in their microenvironment, such as viscosity or hydrophobicity, which are important parameters in many biological processes. acs.org Such probes would be invaluable tools for studying complex biological systems in real-time and with high spatial resolution. nih.gov

Investigation of Unexplored Reaction Pathways and Catalytic Paradigms

The reactivity of the cyanomethyl group and the aniline-substituted pyridine ring in this compound offers opportunities for exploring novel reaction pathways. The methylene (B1212753) group of pyridylacetonitriles is known to be reactive towards electrophiles, and this reactivity can be harnessed to synthesize a variety of functionally substituted heterocycles. nih.gov Future research could focus on exploring the reactions of this compound with various electrophiles and nucleophiles to generate novel molecular architectures.

The development of new catalytic paradigms will also be crucial for unlocking the full synthetic potential of this compound. This could involve the use of transition metal catalysts for cross-coupling reactions to further functionalize the pyridine or aniline rings. nih.gov Additionally, exploring the use of organocatalysis or photocatalysis could lead to the discovery of novel and sustainable methods for transforming this compound into more complex and valuable molecules.

Novel Applications in Interdisciplinary Fields Beyond Traditional Organic Chemistry

The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting the potential of pyridine-containing compounds in medicinal chemistry. nih.gov The this compound scaffold could serve as a starting point for the development of new therapeutic agents. For example, pyridinone derivatives have shown a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org By modifying the structure of this compound, it may be possible to design and synthesize new drug candidates with improved efficacy and selectivity. mdpi.comnih.gov

Beyond medicinal chemistry, functionalized pyridines have applications in materials science, agrochemicals, and as ligands in coordination chemistry. researchgate.net The unique electronic and structural properties of this compound could be exploited in the development of new organic materials with interesting optical or electronic properties. Furthermore, its ability to coordinate with metal ions could make it a useful ligand for the development of new catalysts or sensors. The exploration of these interdisciplinary applications will undoubtedly open up new and exciting avenues for research involving this versatile compound.

Q & A

Q. What are the recommended synthetic pathways for 2-(6-Anilinopyridin-3-yl)acetonitrile?

Methodological Answer: Synthesis typically involves coupling reactions between pyridine derivatives and aniline precursors. For example, refluxing intermediates in acetonitrile as a solvent under inert conditions, followed by crystallization (e.g., from ethanol or dimethyl sulfoxide) to isolate the product. Key steps include optimizing reaction time (e.g., 0.75–24 hours) and temperature (e.g., 80–100°C), with purification via column chromatography or recrystallization .

Q. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in dichloromethane/acetonitrile. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELX software (e.g., SHELXL for small molecules) resolves bond angles, torsional parameters, and disorder. Example bond angles: F–Sb–F ~90–178°, C–C bond lengths ~1.5–1.6 Å .

Q. What safety precautions are critical when handling nitrile-containing compounds like this derivative?

Methodological Answer: Use fume hoods to avoid inhalation of volatile nitriles. Wear nitrile gloves and eye protection. Avoid prolonged skin contact; acetonitrile derivatives can hydrolyze to release cyanide under acidic conditions. Emergency protocols include rinsing exposed areas with water and using ChemTrec (1-800-424-9300) for spills. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do solvent effects in acetonitrile influence the reaction kinetics of this compound?

Methodological Answer: Acetonitrile’s high polarity and low nucleophilicity make it ideal for studying SN2 or nucleophilic substitution mechanisms. Use UV-Vis spectroscopy or HPLC to monitor reaction progress. For example, anilinolysis of isothiocyanophosphates in acetonitrile follows pseudo-first-order kinetics. Correlate solvent polarity (via Kamlet-Taft parameters) with rate constants to elucidate transition states .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. Compare calculated IR/NMR spectra (e.g., using Gaussian) with experimental data to validate accuracy. Example findings: HOMO localized on the pyridine ring, LUMO on the nitrile group .

Q. How can structural disorder in crystallographic studies of this compound be resolved?

Methodological Answer: Apply twin refinement in SHELXL for overlapping lattices. Use the SQUEEZE algorithm (PLATON) to model solvent regions with poor electron density. For high torsional flexibility (e.g., aniline-pyridine linkage), refine anisotropic displacement parameters and apply restraints to bond distances/angles. Report R1 values <0.05 for high-resolution data .

Q. What strategies optimize regioselectivity in derivatizing the pyridine-aniline core?

Methodological Answer: Use directing groups (e.g., –NO2, –CN) to control electrophilic substitution. For C–H activation, employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like bis(trifluoromethylphenyl)phosphine. Monitor regioselectivity via LC-MS and compare with DFT-predicted activation energies for competing pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.